2-(4-methoxyphenoxy)-N-[3-(pyrrolidin-1-yl)propyl]acetamide
Description
2-(4-methoxyphenoxy)-N-[3-(pyrrolidin-1-yl)propyl]acetamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a methoxyphenoxy group and a pyrrolidinylpropylacetamide moiety
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-(3-pyrrolidin-1-ylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-20-14-5-7-15(8-6-14)21-13-16(19)17-9-4-12-18-10-2-3-11-18/h5-8H,2-4,9-13H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSWIUPJPJKLLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NCCCN2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenoxy)-N-[3-(pyrrolidin-1-yl)propyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Methoxyphenoxy Intermediate: The initial step involves the reaction of 4-methoxyphenol with an appropriate halogenating agent to form 4-methoxyphenyl halide.
Nucleophilic Substitution: The 4-methoxyphenyl halide undergoes nucleophilic substitution with a suitable amine, such as 3-(pyrrolidin-1-yl)propylamine, to form the desired intermediate.
Acetylation: The final step involves the acetylation of the intermediate with acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and reaction time, as well as the use of catalysts and solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenoxy)-N-[3-(pyrrolidin-1-yl)propyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The amide group can be reduced to form an amine derivative.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include phenol derivatives, amine derivatives, and substituted phenoxyacetamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenoxy)-N-[3-(pyrrolidin-1-yl)propyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxyphenoxy)-N-[3-(piperidin-1-yl)propyl]acetamide: Similar structure with a piperidine ring instead of a pyrrolidine ring.
2-(4-methoxyphenoxy)-N-[3-(morpholin-1-yl)propyl]acetamide: Contains a morpholine ring instead of a pyrrolidine ring.
Uniqueness
2-(4-methoxyphenoxy)-N-[3-(pyrrolidin-1-yl)propyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
